

Solubility of Cycloheptanone oxime in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Cycloheptanone oxime

Cat. No.: B1345645

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **Cycloheptanone Oxime** in Organic Solvents

Abstract

Cycloheptanone oxime ($C_7H_{13}NO$) is a significant chemical intermediate, and a thorough understanding of its solubility characteristics is paramount for its synthesis, purification, and application in various chemical processes.^[1] This guide provides a comprehensive analysis of the solubility of **cycloheptanone oxime** in organic solvents. We will explore the theoretical principles governing its solubility, present a qualitative solubility profile, detail a robust experimental protocol for quantitative determination, and examine the key factors influencing solvent-solute interactions. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Core Physicochemical Properties of Cycloheptanone Oxime

A molecule's physical and chemical properties are the primary determinants of its solubility.

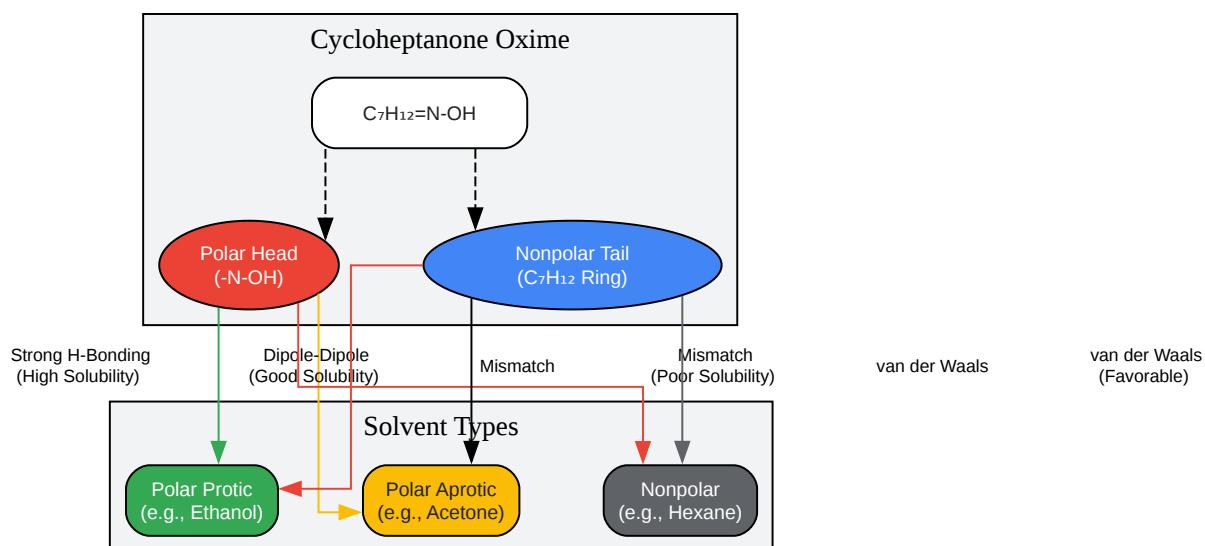
Cycloheptanone oxime is characterized by a seven-carbon aliphatic ring, which imparts a significant nonpolar character, and a polar oxime functional group (-C=N-OH), which is capable of acting as both a hydrogen bond donor (via the -OH group) and acceptor (via the nitrogen and oxygen lone pairs).^{[2][3]} This amphiphilic nature dictates its interaction with various solvents.

Table 1: Key Physicochemical Properties of **Cycloheptanone Oxime**

Property	Value	Source(s)
Chemical Formula	$C_7H_{13}NO$	[1] [4]
Molecular Weight	127.19 g/mol	[1] [2]
Appearance	Colorless to Light yellow clear liquid	[5]
Boiling Point	152 °C	[1] [5]
SMILES	<chem>C1CCCC(=NO)CC1</chem>	[1] [2]
Calculated LogP	2.1708	[2]
Topological Polar Surface Area (TPSA)	32.59 Å ²	[2]
Hydrogen Bond Donors	1	[2]

| Hydrogen Bond Acceptors | 2 |[\[2\]](#) |

Theoretical Framework of Solubility


The principle of "like dissolves like" is the cornerstone for predicting solubility.[\[6\]](#) This means that solutes tend to dissolve in solvents with similar intermolecular forces. The solubility of **cycloheptanone oxime** is a balance between its nonpolar cycloheptane ring and its polar oxime head.

- Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in strong hydrogen bonding. **Cycloheptanone oxime** is expected to be highly soluble in these solvents due to the strong hydrogen bond interactions between the solvent's hydroxyl groups and the oxime's -OH and nitrogen atom. The analogous compound, cyclohexanone oxime, is known to be soluble in ethanol.[\[7\]](#)[\[8\]](#)
- Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents possess dipole moments but lack O-H or N-H bonds, so they can act as hydrogen bond acceptors but not donors. They will readily solvate the polar oxime group through dipole-dipole interactions.

High solubility is expected, though perhaps slightly less than in protic solvents of similar polarity.

- Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. The large, nonpolar cycloheptane ring will interact favorably with these solvents. However, the highly polar oxime group will be poorly solvated, leading to lower overall solubility. The energy required to break the hydrogen bonds between **cycloheptanone oxime** molecules in its solid or liquid state is not sufficiently compensated by the weak interactions with nonpolar solvents.

The interplay of these forces is visually represented in the diagram below.

[Click to download full resolution via product page](#)

Caption: Molecular interactions governing solubility.

Qualitative Solubility Profile

Based on the theoretical principles discussed, the following table summarizes the expected qualitative solubility of **cycloheptanone oxime** in various common organic solvents. These are

predictive assessments intended to guide solvent selection.

Table 2: Predicted Qualitative Solubility of **Cycloheptanone Oxime**

Solvent Class	Example Solvent	Key Interaction	Predicted Solubility	Rationale
Polar Protic	Ethanol	Hydrogen Bonding	Very Soluble	The solvent can act as both a hydrogen bond donor and acceptor, strongly solvating the polar oxime group.
	Methanol	Hydrogen Bonding	Very Soluble	Similar to ethanol, provides strong hydrogen bonding capabilities.
Polar Aprotic	Acetone	Dipole-Dipole	Soluble	The solvent's carbonyl group can accept a hydrogen bond from the oxime, and dipole-dipole interactions are strong.
	Dimethyl Sulfoxide (DMSO)	Dipole-Dipole	Soluble	A highly polar aprotic solvent that can effectively solvate the polar head of the molecule.
	Acetonitrile	Dipole-Dipole	Moderately Soluble	Less polar than acetone or DMSO, leading

Solvent Class	Example Solvent	Key Interaction	Predicted Solubility	Rationale
Nonpolar	Hexane	London Dispersion	Sparingly Soluble	to slightly reduced but still significant solubility.
	Toluene	London Dispersion, π -stacking	Slightly Soluble	The energy cost of breaking the solute-solute hydrogen bonds is not offset by the weak solvent-solute interactions.
				The aromatic ring offers slightly stronger interactions than hexane, potentially leading to marginally better solubility.

| Halogenated | Dichloromethane | Dipole-Dipole | Moderately Soluble | Possesses a dipole moment and can interact favorably with the oxime group, while also accommodating the nonpolar ring. |

Standard Protocol for Experimental Solubility Determination

To move beyond qualitative predictions, quantitative measurement is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[\[9\]](#)

Causality in Experimental Design

- Use of Excess Solute: Adding an excess of the solid or liquid solute ensures that the solution becomes saturated, which is the definition of equilibrium solubility.
- Constant Agitation: Agitation is crucial to maximize the surface area of contact between the solute and solvent, accelerating the system's approach to equilibrium. Without it, concentration gradients could form, leading to inaccurate measurements.
- Temperature Control: Solubility is highly temperature-dependent. A water bath or incubator provides the stable thermal environment necessary for reproducible and accurate results.^[6]
- Equilibration Time: Sufficient time (typically 24-48 hours) must be allowed for the dissolution process to reach a true equilibrium state.
- Filtration: A microporous filter (e.g., 0.45 µm PTFE) is used to separate the saturated solution (filtrate) from the undissolved excess solute without altering the solution's concentration. This step is critical for accurate analysis.

Step-by-Step Methodology

- Preparation: Add an excess amount of **cycloheptanone oxime** to a series of glass vials, each containing a known volume of the desired organic solvent.
- Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stir plate within a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
- Phase Separation: After agitation, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 24 hours to allow undissolved solute to settle.
- Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.45 µm) and dispense the clear, saturated solution into a clean, pre-weighed vial.
- Quantification:

- Gravimetric Analysis: Carefully evaporate the solvent from the filtered solution under reduced pressure or a gentle stream of nitrogen. Weigh the remaining residue (the dissolved **cycloheptanone oxime**).
- Chromatographic Analysis (HPLC/GC): Dilute a precise volume of the filtered solution with a suitable solvent and analyze it using a pre-calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method to determine the concentration.
- Calculation: Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Shake-Flask Method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cycloheptanone Oxime | 2158-31-8 | CAA15831 | Biosynth [biosynth.com]
- 2. chemscene.com [chemscene.com]
- 3. byjus.com [byjus.com]
- 4. Cycloheptanone Oxime | C7H13NO | CID 137457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cycloheptanone Oxime | 2158-31-8 | TCI EUROPE N.V. [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cyclohexanone oxime | 100-64-1 [chemicalbook.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Solubility of Cycloheptanone oxime in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1345645#solubility-of-cycloheptanone-oxime-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com